(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
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Overview
Description
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an isoxazole ring, and a pyrrolidinyl acetate moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidinyl Acetate Moiety: This step involves the esterification of a pyrrolidine derivative with acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The fluorophenyl group and isoxazole ring may interact with enzymes or receptors, modulating their activity. The pyrrolidinyl acetate moiety can enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Phenylisoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
- (5-(2-Chlorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
- (5-(2-Methylphenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate
Uniqueness
The presence of the fluorophenyl group in (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in applications requiring high specificity and potency.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c17-12-4-2-1-3-11(12)13-7-10(18-24-13)9-23-16(22)8-19-14(20)5-6-15(19)21/h1-4,7H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGBGVHESJNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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